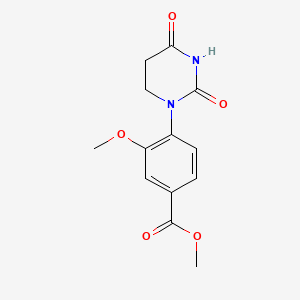
Methyl 4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetrahydropyrimidinyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoic acid with a suitable tetrahydropyrimidinone derivative under acidic or basic conditions. The esterification process is often catalyzed by strong acids like sulfuric acid or by using dehydrating agents such as thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistency and scalability in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates and pyrimidinyl derivatives.
Scientific Research Applications
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include inhibition of specific enzymes related to inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-benzoate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate: Similar structure but with an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
Methyl 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzoate is unique due to the presence of both the methoxy and tetrahydropyrimidinyl groups, which confer distinct chemical properties and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-7-8(12(17)20-2)3-4-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18) |
InChI Key |
VFFBWHUPIYVUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















